Dimethyl [bis(methylsulfanyl)methyl]phosphonate
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Overview
Description
Dimethyl [bis(methylsulfanyl)methyl]phosphonate is an organophosphorus compound with the molecular formula C5H13O3PS2 It is characterized by the presence of two methylsulfanyl groups attached to a central phosphorus atom, which is also bonded to two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [bis(methylsulfanyl)methyl]phosphonate typically involves the reaction of dimethyl phosphite with a suitable methylsulfanyl-containing reagent under controlled conditions. One common method is the Michaelis-Arbuzov reaction, where dimethyl phosphite reacts with a halomethane (such as iodomethane) in the presence of a base to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The reaction conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to ensure consistent product quality and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Dimethyl [bis(methylsulfanyl)methyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Substitution: The methoxy groups can be substituted with other nucleophiles, such as amines or thiols.
Hydrolysis: The compound can hydrolyze in the presence of water or acidic conditions to form phosphonic acid derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).
Substitution: Nucleophiles such as ammonia, primary or secondary amines, and thiols can be used under mild conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Substitution: Phosphonate esters with different substituents.
Hydrolysis: Phosphonic acid derivatives.
Scientific Research Applications
Dimethyl [bis(methylsulfanyl)methyl]phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized as a flame retardant and plasticizer in various industrial applications
Mechanism of Action
The mechanism of action of Dimethyl [bis(methylsulfanyl)methyl]phosphonate involves its interaction with molecular targets through its phosphorus and sulfur atoms. The compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The pathways involved may include the formation of stable phosphonate esters or the oxidation of the methylsulfanyl groups to more reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
Dimethyl methylphosphonate: Similar in structure but lacks the methylsulfanyl groups.
Dimethyl methanephosphonate: Another related compound with different substituents on the phosphorus atom.
Uniqueness
Dimethyl [bis(methylsulfanyl)methyl]phosphonate is unique due to the presence of two methylsulfanyl groups, which impart distinct chemical reactivity and potential applications compared to other phosphonate esters. These groups can undergo specific reactions, such as oxidation, that are not possible with simpler phosphonates.
Properties
CAS No. |
61779-87-1 |
---|---|
Molecular Formula |
C5H13O3PS2 |
Molecular Weight |
216.3 g/mol |
IUPAC Name |
dimethoxyphosphoryl-bis(methylsulfanyl)methane |
InChI |
InChI=1S/C5H13O3PS2/c1-7-9(6,8-2)5(10-3)11-4/h5H,1-4H3 |
InChI Key |
CAHXAVHWMLFWIT-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C(SC)SC)OC |
Origin of Product |
United States |
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